molecular formula C16H14IN3O7 B1204485 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether CAS No. 69311-70-2

2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether

Cat. No.: B1204485
CAS No.: 69311-70-2
M. Wt: 487.20 g/mol
InChI Key: JWEBDWJHYHAROA-UHFFFAOYSA-N
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Description

DNP-INT is a potent inhibitor of the photosynthetic electron transport chain (PETC). It plays a crucial role in disrupting electron flow within plants. Specifically, DNP-INT competes with plastid quinoline oxidation by binding to the Q0 site of the cytochrome b6f complex, with a binding affinity (Kd) of 1.4 nM . This interaction effectively inhibits electron transfer in plant systems.

Mechanism of Action

Mode of Action

Dnp-int is considered an effective inhibitor of the PETC through its binding at the Q0 site of Cyt-b6f . This binding action has been characterized spectroscopically in purified Cyt-b6f complex reconstituted with Plastocyanin, PSII membranes, and plastoquinone . It’s important to note that dnp-int is unable to completely block the petc and co2 fixation .

Biochemical Pathways

The action of Dnp-int affects the photosynthetic electron transport chain, specifically the process of plastoquinol oxidation in the cytochrome b6f complex . This results in changes in the rate of electron transport and the accumulation of protons in the thylakoid lumen .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within an organism, how it is metabolized, and how it is excreted .

Result of Action

The action of Dnp-int results in changes in the photosynthetic electron transport chain, specifically affecting the process of plastoquinol oxidation in the cytochrome b6f complex . It’s important to note that dnp-int is unable to completely block the petc and co2 fixation

Action Environment

The efficacy of Dnp-int can be influenced by environmental factors such as light intensity . For instance, the inhibitory activity of Dnp-int is enhanced by increasing irradiance, which increases the rate of electron transport . Additionally, the accumulation of protons in the thylakoid lumen at low light intensity can increase the activity of Dnp-int .

Biochemical Analysis

Biochemical Properties

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether plays a crucial role in biochemical reactions due to its reactive nature. It has been shown to bind to cell nuclei and mitochondria, indicating its potential involvement in cellular respiration and energy production. This compound interacts with enzymes such as serine proteases, inhibiting their activity in mutant strains of bacteria resistant to antibiotics like penicillin and clindamycin . Additionally, it can react with redox systems, causing oxidative damage, but it also possesses an antioxidant system that reduces reactive oxygen species .

Cellular Effects

The effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether on various cell types and cellular processes are profound. It influences cell function by binding to cell nuclei and mitochondria, which can affect cellular respiration and energy production . This compound has been shown to inhibit serine protease activity, which can impact cell signaling pathways and gene expression . Furthermore, its ability to react with redox systems can lead to oxidative damage, influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether exerts its effects through several mechanisms. It binds to cell nuclei and mitochondria, affecting cellular respiration and energy production . The compound inhibits serine protease activity, which can alter enzyme function and cellular processes . Additionally, its interaction with redox systems can cause oxidative damage, but its antioxidant properties help mitigate this effect by reducing reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can be taken up by plants under low light conditions, indicating its potential for long-term interaction with biological systems . The compound’s ability to inhibit serine protease activity and react with redox systems suggests that its effects may persist over extended periods .

Dosage Effects in Animal Models

The effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting serine protease activity and reducing reactive oxygen species . At higher doses, it may cause toxic or adverse effects due to its ability to react with redox systems and cause oxidative damage . Threshold effects and toxicities observed in these studies highlight the importance of dosage regulation .

Metabolic Pathways

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes such as serine proteases, inhibiting their activity and affecting metabolic processes . The compound’s ability to react with redox systems and reduce reactive oxygen species indicates its involvement in oxidative stress pathways . Additionally, its uptake by plants under low light conditions suggests its participation in plant metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether within cells and tissues are influenced by its binding to cell nuclei and mitochondria . This localization suggests that the compound is transported to these organelles, where it can exert its effects on cellular respiration and energy production . The compound’s interaction with redox systems and serine proteases further indicates its distribution within various cellular compartments .

Subcellular Localization

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is localized within cell nuclei and mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with key biomolecules involved in cellular respiration and energy production . The compound’s ability to inhibit serine protease activity and react with redox systems further highlights its importance in these cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for DNP-INT are not widely documented. researchers have identified its chemical structure (C~16~H~14~IN~3~O~7~) and its inhibitory effects on electron transport.

Industrial Production Methods: As of now, there are no established industrial-scale production methods for DNP-INT. Its primary use remains in scientific research.

Chemical Reactions Analysis

Types of Reactions: DNP-INT primarily affects electron flow within the PETC. It inhibits the transfer of electrons from water to NADP or methylviologen. Notably:

Common Reagents and Conditions:

Major Products: DNP-INT does not directly yield major products; instead, its impact lies in disrupting electron transport pathways.

Scientific Research Applications

DNP-INT finds applications in various scientific fields:

    Chemistry: Researchers study its inhibitory effects to understand electron transport mechanisms.

    Biology: Investigations focus on plant physiology and photosynthesis.

    Medicine: Although not directly used in medicine, insights from DNP-INT research contribute to our understanding of cellular processes.

    Industry: Currently, there are no industrial applications, but its potential remains an area of interest.

Comparison with Similar Compounds

While DNP-INT stands out for its PETC inhibition, similar compounds include other quinone analogs and inhibitors targeting electron transport pathways.

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBDWJHYHAROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219372
Record name 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69311-70-2
Record name 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069311702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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